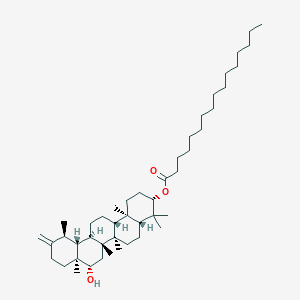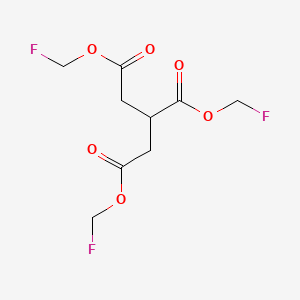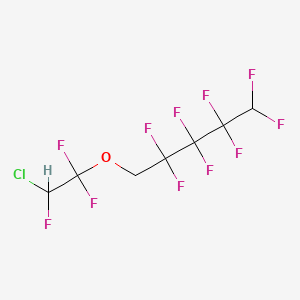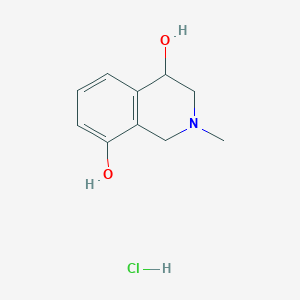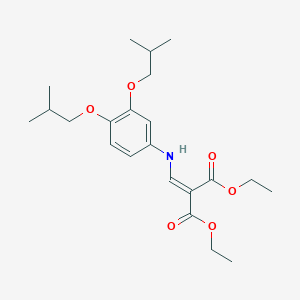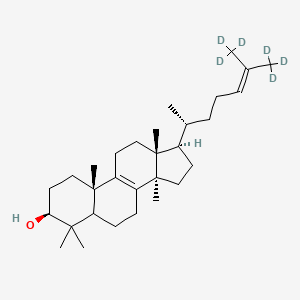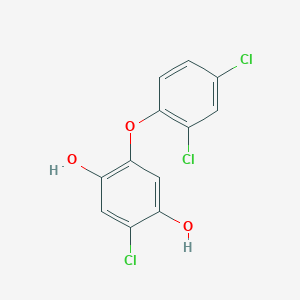
2-Chloro-5-(2,4-dichlorophenoxy)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triclosan has been incorporated into various personal care products such as soaps, toothpastes, and disinfectants since the 1960s . 4-Hydroxy Triclosan is known for its antimicrobial properties and is a subject of interest due to its environmental persistence and potential health impacts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Triclosan typically involves the chlorination of 2-hydroxy diphenyl ether. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as ferric chloride. The process requires careful control of temperature and pH to ensure selective chlorination at the desired positions on the aromatic ring .
Industrial Production Methods: Industrial production of 4-Hydroxy Triclosan follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy Triclosan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hydroxy Triclosan has diverse applications in scientific research:
Chemistry: Used as a model compound to study halogenated phenols and their reactivity.
Biology: Investigated for its effects on microbial communities and potential as an antimicrobial agent.
Medicine: Explored for its potential use in antimicrobial coatings for medical devices.
Industry: Utilized in the development of antimicrobial materials and products.
Mécanisme D'action
The antimicrobial action of 4-Hydroxy Triclosan involves the inhibition of fatty acid synthesis in bacteria. It binds to the enoyl-acyl carrier protein reductase enzyme (ENR), preventing the synthesis of essential fatty acids required for bacterial cell membrane formation. This leads to the disruption of bacterial cell membranes and ultimately cell death .
Comparaison Avec Des Composés Similaires
Triclosan: The parent compound, widely used in personal care products.
Methyl Triclosan: A methylated derivative with similar antimicrobial properties.
Chlorinated Phenols: A group of compounds with varying degrees of chlorination and antimicrobial activity.
Uniqueness: 4-Hydroxy Triclosan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its environmental persistence and potential health impacts make it a compound of significant interest in environmental and health research .
Propriétés
Formule moléculaire |
C12H7Cl3O3 |
|---|---|
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
2-chloro-5-(2,4-dichlorophenoxy)benzene-1,4-diol |
InChI |
InChI=1S/C12H7Cl3O3/c13-6-1-2-11(8(15)3-6)18-12-5-9(16)7(14)4-10(12)17/h1-5,16-17H |
Clé InChI |
RLUNGJHVZZJUPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C(=C2)O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


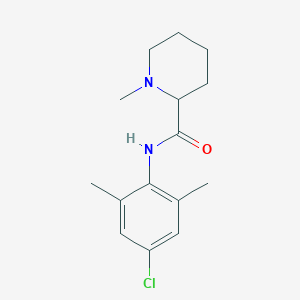
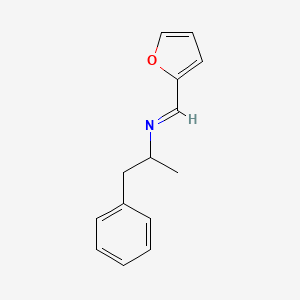

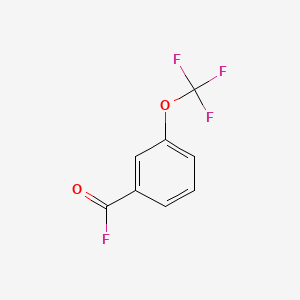

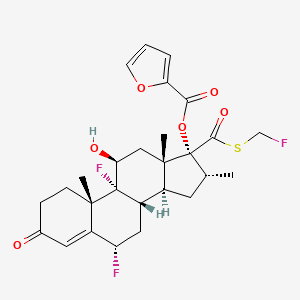
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)
